molecular formula C23H34O4 B13764729 6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 66251-45-4

6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B13764729
CAS No.: 66251-45-4
M. Wt: 374.5 g/mol
InChI Key: WAVAIRZAEWOAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

66251-45-4

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C11H20O2.C8H8.C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;2-7H,1H2;1H2,2H3,(H,5,6)

InChI Key

WAVAIRZAEWOAJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Related CAS

66251-45-4

Origin of Product

United States

Preparation Methods

Dehydrogenation of Ethylbenzene

  • Process Description : The dominant industrial method involves catalytic dehydrogenation of ethylbenzene to styrene.
  • Catalyst : Iron(III) oxide promoted with potassium oxide.
  • Reaction Conditions : High temperature (~600 °C) with superheated steam to suppress coke formation and shift equilibrium.
  • Reaction : $$ \text{C}6\text{H}5\text{CH}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{CH}=\text{CH}2 + \text{H}2 $$
  • Process Notes : The reaction is highly endothermic and reversible, with typical yields of 88–94%. The crude product mixture is purified by multiple distillation steps due to the close boiling points of ethylbenzene and styrene.
  • Polymerization Inhibition : Styrene tends to polymerize thermally during distillation; thus, polymerization inhibitors are continuously added.

Co-Production via Ethylbenzene Hydroperoxide (POSM Process)

  • Ethylbenzene is oxidized to ethylbenzene hydroperoxide.
  • This hydroperoxide oxidizes propylene to propylene oxide.
  • The resulting 1-phenylethanol is dehydrated to styrene.

This process produces styrene and propylene oxide simultaneously and is commercially important.

Parameter Typical Conditions
Catalyst Iron(III) oxide + potassium oxide promoter
Temperature ~600 °C
Steam Superheated steam to reduce partial pressure
Reactor Vapor-phase adiabatic reactor
Yield 88-94% styrene
Purification Distillation with polymerization inhibitors

Research Outcomes and Process Optimization

Styrene Process Control and Optimization

  • Studies show that increasing the steam-to-ethylbenzene ratio and lowering reactor temperatures suppress side reactions (benzene, toluene formation) and improve styrene yield from 76% to 87%, reducing operating costs by 10%.
  • Reactor size and ethylbenzene recycle flow rate are critical parameters for optimizing conversion and minimizing byproducts.
  • Side reactions increase with temperature and partial pressure; thus, balancing these factors is essential.

Catalyst Studies for Styrene Synthesis

  • Iron oxide catalysts, both unpromoted and potassium-promoted, have been characterized for styrene synthesis.
  • Potassium promotion slows catalyst deactivation by coking and oxide reduction.
  • Adding small amounts of oxygen to the feed prevents deactivation and maintains high styrene yield.

Summary Table of Preparation Methods

Compound Preparation Method Catalysts/Conditions Key Notes
6-Methylheptyl prop-2-enoate Esterification of 2-methylprop-2-enoic acid with 6-methylheptanol Acid catalyst (H2SO4), reflux, water removal Analogous to methyl methacrylate esterification
2-Methylprop-2-enoic acid Catalytic oxidation of isobutylene or propylene Molybdenum-vanadium oxides, 300-400 °C Gas-phase oxidation, industrial scale
Styrene Dehydrogenation of ethylbenzene Iron(III) oxide + K2O, 600 °C, steam Endothermic, reversible, polymerization inhibitors needed

Chemical Reactions Analysis

Free Radical Polymerization

All three components undergo free radical polymerization, forming homopolymers or copolymers with tailored properties.

Table 1: Polymerization Characteristics

ComponentInitiatorTemperature Range (°C)Heat of Reaction (kJ/mol)Key Product
6-Methylheptyl prop-2-enoateBenzoyl peroxide60–80~70Poly(6-methylheptyl acrylate)
2-Methylprop-2-enoic acidAIBN (azo initiator)70–9085Polymethacrylic acid
StyreneDibenzoyl peroxide60–12071 Polystyrene
  • Styrene polymerization is highly exothermic, with three distinct exothermic peaks observed via DSC at 120°C (initiation), 150°C (propagation), and 205°C (termination) . The gel effect (Trommsdorff–Norrish effect) dominates at high viscosities, leading to auto-acceleration .

  • Methacrylic acid polymerizes to form hydrophilic polymers, with termination steps influenced by chain transfer agents.

  • 6-Methylheptyl prop-2-enoate forms hydrophobic acrylate polymers, often used in coatings due to its long aliphatic chain.

Esterification and Hydrolysis

The ester group in 6-methylheptyl prop-2-enoate undergoes reversible reactions under acidic or basic conditions:

Esterification

2 Methylprop 2 enoic acid 6 MethylheptanolH+6 Methylheptyl prop 2 enoate H2O\text{2 Methylprop 2 enoic acid 6 Methylheptanol}\xrightarrow{H^+}\text{6 Methylheptyl prop 2 enoate H}_2\text{O}

Conducted at 65–70°C with sulfuric acid catalysis; water removal drives equilibrium.

Hydrolysis

6 Methylheptyl prop 2 enoate H2ONaOH2 Methylprop 2 enoic acid 6 Methylheptanol\text{6 Methylheptyl prop 2 enoate H}_2\text{O}\xrightarrow{\text{NaOH}}\text{2 Methylprop 2 enoic acid 6 Methylheptanol}

Base-catalyzed hydrolysis yields methacrylic acid, critical for recyclable polymer systems.

Oxidation and Reduction Reactions

The α,β-unsaturated ester and styrene moieties are susceptible to redox transformations:

Oxidation

  • Styrene forms styrene oxide via epoxidation or benzoic acid under strong oxidizers (e.g., KMnO₄) .

  • Methacrylic acid undergoes decarboxylation at >200°C, producing CO₂ and propene derivatives.

Reduction

  • Hydrogenation of styrene’s vinyl group yields ethylbenzene using Pd/C catalysts .

  • Methacrylate esters reduce to 2-methylpropan-1-ol with LiAlH₄.

Copolymerization Behavior

Copolymer systems leverage the reactivity ratios of these monomers to achieve specific material properties:

Table 2: Copolymerization Examples

Monomer PairInitiatorApplicationKey Property Achieved
Styrene + Methacrylic acidAIBNIon-exchange resinspH-responsive swelling
Styrene + 6-Methylheptyl acrylateBPOPressure-sensitive adhesivesLow Tg, flexibility
  • Styrene-methacrylic acid copolymers exhibit tunable hydrophilicity, enabling use in drug delivery systems.

  • Ternary systems with all three monomers show enhanced UV stability and mechanical strength in automotive coatings.

Scientific Research Applications

Polymer Chemistry

6-Methylheptyl prop-2-enoate is primarily used as a monomer in the synthesis of polymers. Its unique structure allows for the formation of copolymers that exhibit desirable properties such as flexibility, adhesion, and thermal stability.

Table 1: Properties of Polymers Derived from 6-Methylheptyl Prop-2-enoate

PropertyDescription
FlexibilityHigh flexibility suitable for coatings
AdhesionExcellent adhesion properties
Thermal StabilityGood thermal stability
CompatibilityCompatible with various monomers

Coatings and Sealants

The compound is utilized in the formulation of advanced coatings and sealants. Its incorporation enhances the performance characteristics of these materials, making them suitable for applications in automotive, aerospace, and construction industries.

Case Study: Automotive Coatings

In a study examining automotive coatings, the addition of 6-methylheptyl prop-2-enoate improved the scratch resistance and durability of the coating compared to traditional formulations. The enhanced performance was attributed to the compound's ability to form a robust polymer matrix.

Adhesives

As a component in pressure-sensitive adhesives, this compound provides excellent bonding strength and flexibility. Its use in adhesive formulations has been shown to improve performance in various applications, including tapes and labels.

Table 2: Comparison of Adhesive Properties

Adhesive TypeCompositionPerformance Improvement
Pressure-Sensitive6-Methylheptyl prop-2-enoate + Other MonomersEnhanced bond strength
Structural AdhesivesEpoxy + 6-Methylheptyl prop-2-enoateIncreased flexibility

Biomedical Applications

In biomedical fields, the compound is explored for its potential in drug delivery systems and biocompatible materials. The flexibility and adhesion properties make it suitable for applications such as dermal dosage systems.

Case Study: Dermal Dosage Systems

Research indicates that incorporating 6-methylheptyl prop-2-enoate into dermal dosage systems enhances drug release profiles while maintaining skin compatibility. This advancement could lead to more effective transdermal therapeutic systems.

Environmental Considerations

The production processes involving this compound are being optimized to reduce environmental impact. For instance, recent patents describe methods that minimize pollutant discharge during the synthesis of acrylic esters, including 6-methylheptyl prop-2-enoate .

Comparison with Similar Compounds

6-Methylheptyl Prop-2-enoate (Isooctyl Acrylate)

  • IUPAC Name: 6-Methylheptyl prop-2-enoate
  • Synonyms: Isooctyl acrylate, 2-Propenoic acid 6-methylheptyl ester
  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28 g/mol
  • Physical Properties :
    • Density: 0.88 g/mL at 25°C
    • Boiling Point: 125°C at 20 mmHg (196.8°C at atmospheric pressure)
    • Appearance: Colorless liquid with a fruity odor
  • Applications : Used as an intermediate in industrial polymer synthesis, adhesives, and coatings .

2-Methylprop-2-enoic Acid (Methacrylic Acid)

  • IUPAC Name: 2-Methylprop-2-enoic acid
  • Synonyms: Methacrylic acid
  • Molecular Formula : C₄H₆O₂
  • Molecular Weight : 86.09 g/mol
  • Physical Properties: Limited data in evidence; known to polymerize readily .
  • Applications: Key monomer for polymethyl methacrylate (PMMA) and other acrylic resins .

Styrene

  • IUPAC Name : Ethenylbenzene
  • Synonyms: Vinylbenzene, Phenylethene
  • Molecular Formula : C₈H₈
  • Molecular Weight : 104.15 g/mol
  • Physical Properties :
    • Boiling Point: 145°C
    • Reactivity: Undergoes radical polymerization and copolymerization .
  • Applications : Production of polystyrene, ABS plastics, and rubber-modified polymers .

Comparison with Similar Compounds

6-Methylheptyl Prop-2-enoate vs. Other Acrylate Esters

Property 6-Methylheptyl Prop-2-enoate Butyl Acrylate Methyl Methacrylate
Molecular Formula C₁₁H₂₀O₂ C₇H₁₂O₂ C₅H₈O₂
Molecular Weight 184.28 g/mol 128.17 g/mol 100.12 g/mol
Density 0.88 g/mL 0.89 g/mL (estimated) 0.94 g/mL
Boiling Point 125°C (20 mmHg) 145°C (atmospheric) 101°C (atmospheric)
Applications Industrial coatings Adhesives, plastics PMMA production
Key Differences Longer alkyl chain improves flexibility in polymers Shorter chain increases volatility Contains methyl group for enhanced rigidity

2-Methylprop-2-enoic Acid vs. Other Carboxylic Acids

Property 2-Methylprop-2-enoic Acid Acrylic Acid (Prop-2-enoic Acid) Oleic Acid
Molecular Formula C₄H₆O₂ C₃H₄O₂ C₁₈H₃₄O₂
Molecular Weight 86.09 g/mol 72.06 g/mol 282.47 g/mol
Structure α-methyl substitution No substitution Unsaturated C18 chain
Reactivity Polymerizes to form PMMA More acidic (pKa ~4.25) Non-polymerizing; used in lipids
Applications Acrylic resins Superabsorbent polymers Cosmetics, lubricants

Styrene vs. Other Vinyl Monomers

Property Styrene Methyl Methacrylate (MMA) Vinyl Acetate
Molecular Formula C₈H₈ C₅H₈O₂ C₄H₆O₂
Molecular Weight 104.15 g/mol 100.12 g/mol 86.09 g/mol
Polymerization Radical-initiated Radical/catalytic Emulsion polymerization
Reactivity in Copolymers Higher radical fraction than feed (e.g., Φs > feed in MMA copolymers) Lower reactivity compared to styrene Forms flexible polymers (e.g., PVA)
Applications Polystyrene, ABS plastics PMMA (transparent plastics) Adhesives, paints

Biological Activity

6-Methylheptyl prop-2-enoate, also known as 6-methylheptyl acrylate, is an ester compound derived from the reaction of 6-methylheptanol and prop-2-enoic acid. Its molecular formula is C11H20O2C_{11}H_{20}O_2 with a molecular weight of approximately 184.28 g/mol. This compound is notable for its branched alkyl chain, which contributes to distinct physical and chemical properties, such as lower viscosity compared to linear esters. The broader category includes 2-methylprop-2-enoic acid (acrylic acid) and styrene, both of which are significant in industrial applications.

Chemical Structure and Properties

The structural characteristics of these compounds influence their biological activities. Below is a summary of their properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
6-Methylheptyl prop-2-enoateC₁₁H₂₀O₂184.28Lower viscosity; used in polymer chemistry
2-Methylprop-2-enoic acid (Acrylic Acid)C₃H₄O₂72.06Key raw material for superabsorbent polymers
StyreneC₈H₈104.15Precursor for polystyrene and various copolymers

Antiviral Properties

Recent studies have indicated that certain derivatives of compounds similar to 6-methylheptyl prop-2-enoate exhibit antiviral properties. For instance, research on novel esters isolated from leaf extracts of Spondias mombin demonstrated potential anti-rhinovirus activity through computer-aided molecular docking techniques. The binding affinity observed ranged from -4.6 to -8.2 kcal/mol, suggesting effective interaction with viral targets, specifically HsNMT1, which is involved in rhinovirus pathogenicity .

The biological activity of these compounds can be attributed to their ability to undergo polymerization reactions that form complex structures capable of interacting with biological systems. For example:

  • Polymerization : Compounds like acrylic acid polymerize to form poly(acrylic acid), which has applications in drug delivery systems due to its biocompatibility and ability to swell in aqueous environments.
  • Reactivity : The presence of double bonds in these compounds allows them to participate in various addition reactions, enhancing their potential biological interactions.

Case Studies

  • Antiviral Activity : A study involving the docking analysis of isolated compounds from Spondias mombin highlighted the potential of 6-methylheptyl derivatives as antiviral agents against rhinovirus. The predicted biological activities included anti-rhinovirus properties, with further studies needed to confirm these findings through in vitro and in vivo experiments .
  • Polymer Applications : Research has shown that polymers derived from acrylic acid exhibit unique properties that can be leveraged in biomedical applications, including drug delivery systems and wound dressings due to their hydrophilic nature and ability to form gels .

Q & A

What are the correct IUPAC names for the compounds commonly referred to as isooctyl acrylate, methacrylic acid, and styrene?

Level : Basic
Answer :

  • 6-Methylheptyl prop-2-enoate (Isooctyl acrylate): The IUPAC name follows the ester naming convention, where the alkyl group (6-methylheptyl) precedes the acid derivative (prop-2-enoate). This avoids the common but non-systematic "acrylate" terminology .
  • 2-Methylprop-2-enoic acid (Methacrylic acid): The IUPAC name prioritizes the carboxylic acid functional group, with the methyl substituent on the second carbon of the propenoic acid backbone .
  • Styrene : The systematic name is ethenylbenzene , reflecting the vinyl group attached to a benzene ring .

Methodological Note : Always verify names using IUPAC guidelines (e.g., substituent numbering and functional group priority) to avoid ambiguities in publications .

What synthetic methodologies are recommended for preparing 6-methylheptyl prop-2-enoate with high purity for polymerization studies?

Level : Basic
Answer :
The esterification of acrylic acid (prop-2-enoic acid) with 6-methylheptanol is the standard route. Key steps include:

  • Catalyst : Acid catalysts like sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) enhance reaction efficiency .
  • Conditions : Reflux under inert atmosphere (e.g., nitrogen) at 80–110°C for 4–8 hours to achieve >95% conversion .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) removes unreacted monomers and byproducts .

Table 1 : Representative Reaction Conditions

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄100692
p-TSA80888

How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize structural isomers in 2-methylprop-2-enoic acid derivatives?

Level : Basic
Answer :

  • ¹H NMR : Focus on vinyl proton splitting patterns. For 2-methylprop-2-enoic acid, the α,β-unsaturated system shows a singlet for the methyl group (δ 1.8–2.0 ppm) and a doublet for the vinyl protons (δ 5.5–6.5 ppm) .
  • FT-IR : Confirm the presence of C=O (1700–1720 cm⁻¹) and C=C (1630–1680 cm⁻¹) stretches. Absence of O-H stretches (2500–3300 cm⁻¹) indicates complete esterification in derivatives .
  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve isomers like 6-methylheptyl vs. linear octyl acrylates .

What strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and experimental thermochemical data for acrylate esters like 6-methylheptyl prop-2-enoate?

Level : Advanced
Answer :

  • Hybrid Functionals : Incorporate exact exchange (e.g., B3LYP) to improve accuracy for bond dissociation energies and heats of formation. Becke’s 1993 study showed a 2.4 kcal/mol deviation for atomization energies when combining gradient corrections and exact exchange .
  • Benchmarking : Compare multiple methods (e.g., CCSD(T), MP2) with experimental data for critical parameters like polymerization enthalpy .
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to account for polarity in esterification equilibria .

Recommendation : Validate computational models with high-precision calorimetry or gas-phase spectroscopy to identify systematic errors .

How do copolymerization kinetics between styrene and 2-methylprop-2-enoic acid derivatives vary under different initiator systems, and what mechanistic models explain these variations?

Level : Advanced
Answer :

  • Initiator Systems :
    • Radical (AIBN) : Favors styrene incorporation due to its higher reactivity ratio (r₁ ≈ 0.5 for styrene vs. r₂ ≈ 2.0 for methacrylates) .
    • Anionic (Butyllithium) : Requires strict anhydrous conditions but enables controlled molecular weights. Methacrylic acid derivatives may require protection (e.g., tert-butyl esters) .
  • Kinetic Modeling : Use the Mayo-Lewis equation to predict composition drift. For example, in styrene/2-methylprop-2-enoic acid copolymers, phase separation occurs at high methacrylate content due to polarity mismatches .

Table 2 : Reactivity Ratios for Styrene (M₁) and 2-Methylprop-2-enoic Acid (M₂)

Initiatorr₁ (Styrene)r₂ (Methacrylate)
AIBN0.522.10
BPO0.481.95

What advanced chromatographic techniques (e.g., 2D-LC, HILIC) are suitable for analyzing degradation products in aged polymers containing 6-methylheptyl prop-2-enoate and styrene?

Level : Advanced
Answer :

  • 2D-LC (LC×LC) : Couple size-exclusion chromatography (SEC) with reversed-phase (RP) LC to separate oligomers and oxidized byproducts (e.g., hydroperoxides) .
  • HILIC : Effective for polar degradation products like carboxylic acids from ester hydrolysis. Use a zwitterionic column (e.g., ZIC-HILIC) with acetonitrile/water gradients .
  • High-Resolution MS : Orbitrap or Q-TOF systems (exact mass <1 ppm) identify low-abundance species (e.g., crosslinked dimers) .

Case Study : In a styrene-acrylate copolymer, 2D-LC revealed cyclic oligomers (m/z 356.2198) formed via backbiting, confirmed by MS/MS fragmentation .

How can conflicting data on the glass transition temperature (T_g) of styrene-2-methylprop-2-enoic acid copolymers be reconciled across studies?

Level : Advanced
Answer :

  • Sample History : Annealing conditions (time/temperature) significantly affect T_g. Standardize protocols (e.g., 10°C/min heating rate in DSC) .
  • Compositional Accuracy : Use ¹³C NMR to verify monomer ratios. Contradictions often arise from unaccounted residual monomers or plasticizers .
  • Molecular Weight Effects : Apply the Fox-Flory equation (T_g = T_g∞ − K/M_n) to correct for chain-length dependencies .

Example : A study reported T_g = 105°C for a 50:50 copolymer, but after correcting for 5% residual styrene, T_g increased to 112°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.